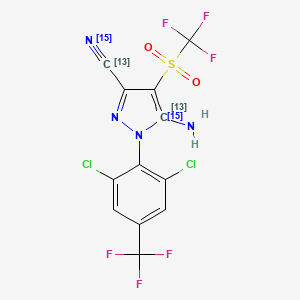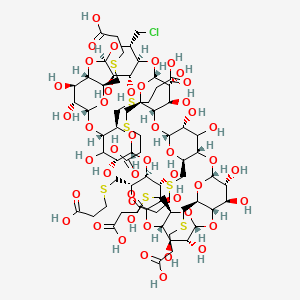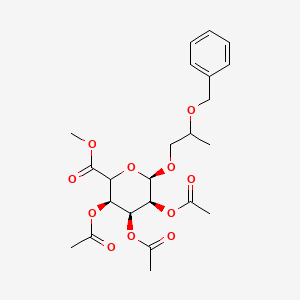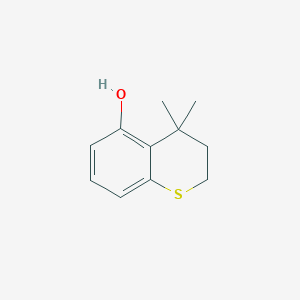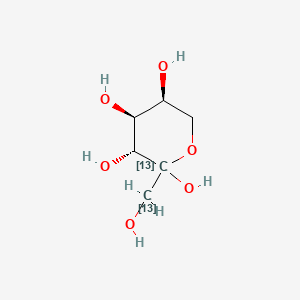![molecular formula C37H65ClO4 B13843498 [(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate is a complex organic compound with a unique structure that combines a chlorinated glycerol backbone with a trienoic fatty acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate typically involves multiple steps. The process begins with the chlorination of glycerol to form 1-chloro-2,3-dihydroxypropane. This intermediate is then esterified with hexadecanoic acid under acidic conditions to yield 1-chloro-3-hexadecanoyloxypropan-2-ol. The final step involves the esterification of this intermediate with (9Z,12Z,15E)-octadeca-9,12,15-trienoic acid using a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate can undergo various chemical reactions, including:
Oxidation: The trienoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The chlorinated glycerol backbone can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Dechlorinated glycerol derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
科学的研究の応用
[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex lipids and surfactants.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
作用機序
The mechanism of action of [(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Similar Compounds
[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] octadecanoate: Lacks the trienoic acid moiety, resulting in different chemical and biological properties.
[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate: Contains a dienoic acid moiety, leading to variations in reactivity and function.
Uniqueness
[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate is unique due to its combination of a chlorinated glycerol backbone and a trienoic fatty acid ester. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C37H65ClO4 |
|---|---|
分子量 |
609.4 g/mol |
IUPAC名 |
[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5+,13-11-,18-17-/t35-/m1/s1 |
InChIキー |
BQELFFWURYQYQN-HINFQRMISA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
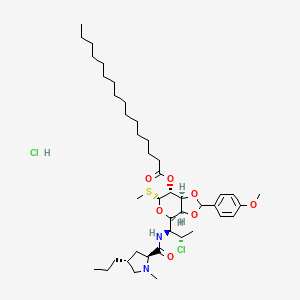
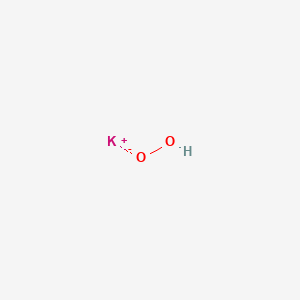
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)
